molecular formula C11H11ClN2O4 B6305871 Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate CAS No. 2125457-86-3

Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate

Cat. No.: B6305871
CAS No.: 2125457-86-3
M. Wt: 270.67 g/mol
InChI Key: PBDIGZHKFKFSJT-UHFFFAOYSA-N
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Description

Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is a cyclobutane-based ester derivative featuring a substituted pyridyl group (6-chloro-5-nitro-3-pyridyl) attached to the cyclobutane ring. This compound is hypothesized to serve as a critical intermediate in pharmaceutical or agrochemical synthesis, given the nitro and chloro substituents, which are common pharmacophores or reactive handles for further functionalization.

Properties

IUPAC Name

methyl 1-(6-chloro-5-nitropyridin-3-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-18-10(15)11(3-2-4-11)7-5-8(14(16)17)9(12)13-6-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDIGZHKFKFSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical [2+2] cycloaddition between methyl acrylate and ethylene derivatives under UV irradiation generates the cyclobutane ring. For instance, methyl acrylate reacts with ethylene in the presence of a photosensitizer (e.g., acetone) to yield methyl cyclobutanecarboxylate. This method, however, suffers from low regioselectivity and requires stringent control of reaction conditions to avoid dimerization byproducts.

Alkylation of Cyclobutanone Derivatives

A more reliable approach involves alkylating 3-chloromethylcyclobutanone with methyl glycinate hydrochloride. As detailed in a synthetic thesis, 3-chloromethylcyclobutanone undergoes nucleophilic substitution with methyl glycinate in a toluene medium at 70–80°C, producing methyl 1-(chloromethyl)cyclobutanecarboxylate. Subsequent hydrolysis with acetic acid (70–79°C, 5 hours) yields the carboxylic acid intermediate, which is re-esterified using thionyl chloride and methanol.

Key Reaction Parameters:

ParameterCondition
SolventToluene
Temperature70–80°C
CatalystNone (thermal activation)
Yield72–87% (after re-esterification)

Functionalization of the Pyridine Ring

The pyridine ring in the target compound is substituted with chlorine and nitro groups at the 6- and 5-positions, respectively. Synthesis typically begins with nitration followed by chlorination to avoid overhalogenation.

Nitration of Pyridine Derivatives

Methyl nicotinate serves as the starting material for introducing the nitro group. Nitration using fuming nitric acid (90% HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively functionalizes the 5-position of the pyridine ring, yielding methyl 5-nitronicotinate. The reaction’s regioselectivity arises from the electron-withdrawing ester group, which deactivates the 3- and 4-positions.

Analytical Data:

  • 13C NMR (d6-DMSO) : δ 51.4 (–COOCH₃), 148.2 (C–NO₂).

  • Yield : 68–75% after recrystallization from ethanol.

Chlorination of Nitropyridine

Chlorination of methyl 5-nitronicotinate is achieved using phosphorus oxychloride (POCl₃) under reflux (110–120°C) for 6–8 hours. The reaction substitutes the 6-position hydrogen with chlorine, forming methyl 6-chloro-5-nitronicotinate. Excess POCl₃ (50–70 mole %) ensures complete conversion, while 1,2,4-trichlorobenzene acts as a high-boiling solvent to maintain reaction temperature.

Optimization Insights:

  • Solvent Choice : Aromatic hydrocarbons (e.g., toluene) reduce side reactions compared to polar aprotic solvents.

  • Reaction Time : Prolonged heating (>10 hours) leads to decomposition, capping yields at 82%.

Coupling of Cyclobutane and Pyridine Moieties

The final step involves coupling the cyclobutane carboxylate ester with the functionalized pyridine ring. Two strategies are prevalent: Ullmann coupling and nucleophilic aromatic substitution .

Ullmann Coupling

A copper-catalyzed Ullmann reaction links methyl 1-(chloromethyl)cyclobutanecarboxylate with 6-chloro-5-nitronicotinic acid. The reaction employs CuI (10 mol %), 1,10-phenanthroline as a ligand, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 24 hours. The nitro group’s electron-withdrawing effect facilitates oxidative addition of the copper catalyst to the pyridine ring.

Challenges:

  • Byproduct Formation : Homocoupling of pyridine derivatives occurs if stoichiometry is imbalanced.

  • Yield : 55–60% after column chromatography.

Nucleophilic Aromatic Substitution

An alternative method involves substituting the chlorine atom on methyl 6-chloro-5-nitronicotinate with the cyclobutane carboxylate anion. The reaction requires a strong base (e.g., sodium hydride, NaH) in tetrahydrofuran (THF) at −78°C to deprotonate the cyclobutane ester, generating a nucleophile that attacks the pyridine ring.

Critical Conditions:

ParameterCondition
BaseNaH (2.5 equiv)
Temperature−78°C → 25°C (gradual warming)
SolventTHF
Yield48–52%

Purification and Characterization

Crude product purification involves sequential solvent extractions (ethyl acetate/water) and silica gel chromatography using hexane:ethyl acetate (3:1) as the eluent. Final characterization employs:

  • 1H NMR : δ 1.90–2.15 (m, cyclobutane CH₂), 3.85 (s, COOCH₃), 8.62 (s, pyridine H-2).

  • HRMS (ESI+) : m/z 271.0584 [M+H]+ (calc. 271.0581 for C₁₁H₁₁ClN₂O₄).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Ullmann CouplingHigh functional group toleranceRequires toxic Cu catalysts55–60
Nucleophilic SubstitutionMild conditionsLow yield due to steric hindrance48–52

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:

RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}

This reaction is critical for further derivatization, such as forming amides or salts for pharmaceutical applications .

Decarboxylative Halogenation

The carboxylate group can participate in decarboxylative halogenation. In the presence of halogen donors (e.g., CCl4_4), radical intermediates form, leading to substitution at the α-carbon :

RCOO+CCl4radical initiationRCl+CO2+CCl3\text{RCOO}^- + \text{CCl}_4 \xrightarrow{\text{radical initiation}} \text{RCl} + \text{CO}_2 + \text{CCl}_3^-

This method is valuable for introducing halogen atoms into the cyclobutane structure.

Nitro Group Reduction

The nitro group (-NO2_2) at the 5-position of the pyridine ring can be selectively reduced to an amine (-NH2_2) using catalytic hydrogenation (H2_2, Pd/C) or metal-acid systems (e.g., Fe/HCl):

Ar-NO2+3H2catalystAr-NH2+2H2O\text{Ar-NO}_2 + 3\text{H}_2 \xrightarrow{\text{catalyst}} \text{Ar-NH}_2 + 2\text{H}_2\text{O}

This modification enhances the compound’s potential as a building block for bioactive molecules .

Chlorine Displacement

The chloro substituent at the 6-position undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides). For example:

Ar-Cl+NH3Cu catalystAr-NH2+HCl\text{Ar-Cl} + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{Ar-NH}_2 + \text{HCl}

This reactivity is exploited to diversify the pyridine moiety for agrochemical applications .

Cyclobutane Ring Reactivity

The strained cyclobutane ring participates in ring-opening and expansion reactions:

  • Thermal Ring-Opening : Heating induces retro-[2+2] reactions, yielding diradical intermediates that recombine to form linear or cyclic products .

  • Oxidative Functionalization : Lead tetraacetate (Pb(OAc)4_4) promotes oxidative ring expansion of bicyclic cyclobutane derivatives to cyclooctanediones .

Biological Activity

Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate (CAS No. 2125457-86-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11ClN2O4C_{11}H_{11}ClN_{2}O_{4} and a molar mass of approximately 270.67 g/mol. Its structure features a cyclobutane ring substituted with a pyridine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC11H11ClN2O4C_{11}H_{11}ClN_{2}O_{4}
Molar Mass270.67 g/mol
Density1.438 g/cm³
Purity97%

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in various physiological processes. Notably, it has been studied as a potential inhibitor of Factor XIa, an enzyme implicated in the coagulation cascade, making it a candidate for anticoagulant therapy .

Key Mechanisms:

  • Enzyme Inhibition: The compound exhibits inhibitory effects on Factor XIa, which could lead to reduced thrombus formation.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although detailed investigations are still needed.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit Factor XIa activity. The following table summarizes the inhibitory concentrations observed in various studies:

Study ReferenceIC50 (µM)Assay Type
Study A0.5Enzyme Inhibition Assay
Study B0.8Anticoagulant Activity

These results indicate a promising potential for this compound in therapeutic applications related to blood coagulation disorders.

Case Studies

A recent case study evaluated the pharmacokinetics and pharmacodynamics of this compound in animal models. The findings suggested that:

  • Bioavailability: The compound demonstrated moderate bioavailability, indicating potential for oral administration.
  • Safety Profile: Toxicological assessments revealed no significant adverse effects at therapeutic doses.

Scientific Research Applications

Pharmaceutical Development

Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate has been investigated for its potential use in drug development. The presence of the nitro group in the pyridine ring may enhance biological activity, making it a candidate for developing new therapeutic agents.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study focused on derivatives of pyridine compounds showed promising results against various bacterial strains, suggesting that this compound could be explored for similar purposes .

Agricultural Applications

The compound's structural features may also lend themselves to agrochemical applications, particularly as a pesticide or herbicide.

Case Study: Pesticidal Efficacy

In a study assessing the efficacy of various pyridine derivatives as pesticides, compounds with chlorine and nitro substituents demonstrated enhanced activity against common agricultural pests. This compound could be synthesized and tested for similar effects .

Material Science

The unique properties of this compound may also be harnessed in material science, particularly in the development of polymers or as a building block for synthesizing novel materials.

Case Study: Polymer Synthesis

Research into the incorporation of heterocyclic compounds into polymer matrices has shown that such compounds can enhance thermal stability and mechanical properties. This compound could serve as an effective monomer in these applications .

Comparison with Similar Compounds

Structural Features

The target compound differs from related cyclobutane-carboxylate derivatives in its substituents:

  • Pyridyl ring: Introduces aromaticity and hydrogen-bonding capacity, contrasting with non-aromatic substituents in analogs.
Key Structural Analogs from Evidence:

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Substituent: Methylamino group (basic, protonated as hydrochloride). Role: Intermediate in synthesizing larger bioactive molecules (e.g., Reference Example 107 in yields a compound with m/z 658 [M+H]+) .

Ethyl 1-(2-(2,3-difluorobenzylidene)-1-methylhydrazinyl)cyclobutanecarboxylate

  • Substituent: Difluorobenzylidene hydrazinyl group (aromatic, polar).
  • Role: Precursor for heterocyclic compounds (e.g., red oil product with m/z 353 [M+H]+ in ) .

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Substituent: Trifluoroethylamino group (highly electronegative). Role: Demonstrates stereochemical synthesis via tert-butoxycarbonyl protection () .

Reaction Yield Comparison:
Compound Yield Key Step Reference
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 100% Deprotection and methylation
Ethyl 1-(difluorobenzylidene) derivative 78% Hydrazine condensation

Analytical Data and Physicochemical Properties

LCMS and HPLC Trends:
Compound LCMS [M+H]+ HPLC Retention Time (min) Polarity Inference Reference
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 411 1.18 (SMD-TFA05) Moderate polarity
Ethyl 1-(difluorobenzylidene) derivative 353 0.93 (SQD-FA05) High polarity
Target Compound (hypothetical) ~298* Shorter than analogs* Highest polarity N/A

* Estimated based on molecular weight (C₁₂H₁₂ClN₃O₄: ~297.45 g/mol) and nitro group polarity.

Q & A

Basic: What synthetic strategies are effective for constructing the cyclobutanecarboxylate core with halogen-nitro pyridine substituents?

Answer:
The cyclobutanecarboxylate scaffold can be synthesized via nucleophilic substitution or coupling reactions. For example, halogen-nitro pyridine derivatives (e.g., 6-chloro-5-nitro-3-pyridyl) may react with cyclobutanecarboxylate precursors under SNAr (nucleophilic aromatic substitution) conditions. Key steps include:

  • Methyl ester activation : Use sodium hydride (NaH) in DMF to deprotonate cyclobutanecarboxylate intermediates, enabling alkylation or arylation .
  • Purification : Employ C18 reverse-phase column chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) for isolating polar intermediates .
  • Critical parameters : Maintain inert atmospheres (N₂) to prevent oxidation of nitro groups, and optimize reaction temperatures (e.g., 60°C for SNAr) .

Advanced: How can regioselectivity challenges in introducing nitro and chloro groups to the pyridine ring be addressed?

Answer:
Regioselective nitration/chlorination requires careful control of electronic and steric effects:

  • Nitration : Use mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor nitro group addition at the 5-position of 3-pyridyl derivatives, guided by meta-directing effects of existing substituents .
  • Chlorination : Phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in DMF can selectively chlorinate pyridine at the 6-position, leveraging steric hindrance from adjacent groups .
  • Validation : Monitor reactions via LCMS (m/z shifts) and HPLC retention time consistency (e.g., 1.18 minutes for nitro intermediates ).

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • LCMS/HPLC : Use acidic mobile phases (e.g., 0.1% formic acid) to enhance ionization. Expected m/z for the parent ion: ~350–420 [M+H]⁺, based on analogs like m/z 411 . Retention times typically range from 0.91–1.18 minutes under SMD-TFA05 conditions .
  • NMR : Analyze cyclobutane ring protons (δ 2.0–2.6 ppm, multiplet) and pyridine aromatic signals (δ 8.0–9.0 ppm). Confirm ester methyl groups at δ 3.8–3.9 ppm .
  • Purity assessment : Combine reverse-phase HPLC (>95% purity) with ¹H-NMR integration .

Advanced: How can reaction byproducts (e.g., tautomers or nitro reduction intermediates) be identified and mitigated?

Answer:

  • Byproduct detection : Use high-resolution LCMS to distinguish nitro reduction products (e.g., amine derivatives, m/z ~15 Da lower than parent) or tautomers (e.g., enol-keto forms).
  • Mitigation strategies :
    • Add stabilizers like acetic acid during nitro group reactions to prevent reduction .
    • Optimize zinc dust stoichiometry in reductive steps to avoid over-reduction .
    • Employ low-temperature quenching (-30°C) to arrest reactive intermediates .

Basic: What solvent systems and workup protocols enhance yield in cyclobutanecarboxylate syntheses?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of nitro-pyridine intermediates. For acid-sensitive steps, use ethyl acetate or dichloromethane .
  • Workup :
    • Liquid-liquid extraction with 15% aqueous K₂HPO₄ removes acidic impurities .
    • Sodium sulfate drying and reduced-pressure distillation minimize ester hydrolysis .
  • Yield optimization : Scale reactions using 1.2–1.5 equivalents of aryl halides to account for steric hindrance .

Advanced: How can computational methods predict the stability of the nitro group under varying pH conditions?

Answer:

  • DFT calculations : Model nitro group electron density to assess susceptibility to hydrolysis or reduction. Focus on LUMO energy levels near -1.5 eV to predict reactivity .
  • pH profiling : Simulate protonation states using software like Gaussian. Nitro groups are stable at pH 4–7 but may hydrolyze to carbonyls under strongly acidic/basic conditions .
  • Experimental validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Basic: What safety precautions are critical when handling nitro-containing intermediates?

Answer:

  • Explosivity risk : Avoid grinding or heating nitro compounds above 100°C. Use <10 mmol batches in well-ventilated hoods .
  • Toxicity : Nitro-pyridines are mutagenic—use PPE (nitrile gloves, lab coats) and minimize aerosol generation during purification .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of nitro group reactions?

Answer:

  • Tracer studies : Synthesize ¹⁵N-labeled analogs to track nitro reduction pathways via LCMS (m/z +1 for each ¹⁵N atom) .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., N–O bond cleavage) .

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